1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride
Overview
Description
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.72 g/mol . This compound is known for its unique spirocyclic structure, which consists of a diazaspiroheptane core with a benzyl group attached to one of the nitrogen atoms. It is commonly used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and cyclohexanone.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where benzylamine reacts with cyclohexanone under acidic conditions to form the spirocyclic intermediate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the spirocyclic intermediate to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one: This compound has a similar spirocyclic structure but with a tosyl group instead of a hydrochloride group.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine: Another similar compound with an amine group, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydrochloride group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-6-12(8-13-9-12)14(11)7-10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIZSMZCPUUETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C12CNC2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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